molecular formula C11H14O3 B1251633 2-Allyl-4,5-dimethoxyphenol CAS No. 59893-87-7

2-Allyl-4,5-dimethoxyphenol

Cat. No.: B1251633
CAS No.: 59893-87-7
M. Wt: 194.23 g/mol
InChI Key: IHAVVJBEVFMSES-UHFFFAOYSA-N
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Description

2-Allyl-4,5-dimethoxyphenol (DMP) is a phenylpropanoid compound of significant interest in chemical ecology and materials science research. This compound is recognized as a key metabolite of methyl eugenol in males of the Oriental fruit fly ( Bactrocera dorsalis ), where it functions as a male sex and aggregation pheromone component . Studies demonstrate that mature male flies exhibit significant positive chemotaxis towards DMP, with its attractiveness being higher than other related metabolites and remaining consistent between virgin and mated males . This makes DMP a promising, eco-friendly candidate for use in lure-and-kill pest control strategies targeting this agriculturally significant species . Beyond its role in insect communication, DMP exhibits potent radical-scavenging properties. Research indicates that it efficiently scavenges various radicals, including oxygen-centered radicals from benzoyl peroxide (BPO) and carbon-centered radicals from AIBN and DPPH, demonstrating greater antioxidant activity compared to eugenol and isoeugenol . This robust antioxidant profile, coupled with a lower prooxidative activity, suggests potential research applications for DMP in polymer science, for instance, in retarding the polymerization of methyl methacrylate (MMA) . Comprehensive toxicological assessments support its safety profile for research purposes. Acute oral toxicity studies in mice showed no mortality, toxic symptoms, or significant changes in body weight, organ weights, and consumption patterns . Furthermore, DMP exhibited no significant cytotoxicity on normal human and mouse cells, confirming its nontoxic nature in these models . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,5-dimethoxy-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h4,6-7,12H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAVVJBEVFMSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC=C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451252
Record name 2-Allyl-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59893-87-7
Record name 2-Allyl-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxy-2-(2-propenyl)phenol
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Preparation Methods

Reaction Mechanism and Conditions

The process begins with the allylation of 3,4-dimethoxyphenol using allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone. Subsequent Claisen rearrangement is conducted in N,N-diethylaniline at 250°C for 2 hours, yielding this compound with an 88% yield after purification via silica gel chromatography.

Table 1: Key Parameters for Claisen Rearrangement

ParameterValue
Starting Material3,4-Dimethoxyphenol
Allylation ReagentAllyl bromide
BaseK₂CO₃
Solvent (Allylation)Acetone
Rearrangement SolventN,N-Diethylaniline
Temperature250°C
Reaction Time2 hours
Yield88%

This method’s efficiency stems from the regioselectivity of the Claisen rearrangement, which preferentially forms the ortho-allylated product due to steric and electronic effects.

Oxidative Cleavage and Aryllithium Addition

A complementary strategy involves the synthesis of deoxybenzoin intermediates through oxidative cleavage and aryllithium addition, enabling modular construction of the phenolic backbone.

Stepwise Protocol

  • Dihydroxylation and Cleavage : The terminal alkene of 1-allyl-2-(benzyloxy)-4,5-dimethoxybenzene is dihydroxylated using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO), followed by oxidative cleavage with sodium periodate (NaIO₄) to yield arylacetaldehyde.

  • Aryllithium Addition : Lithiation of 4-bromoresorcinol derivatives generates aryllithium species, which undergo nucleophilic addition to arylacetaldehyde. The resulting alcohol is oxidized to a ketone using pyridinium dichromate (PDC).

Table 2: Critical Reaction Conditions for Oxidative Steps

StepReagents/ConditionsYield
DihydroxylationOsO₄, NMO, tert-butanol/H₂O92%
Oxidative CleavageNaIO₄, THF/H₂O85%
Aryllithium Additionn-BuLi, THF, −78°C78%
OxidationPDC, CH₂Cl₂90%

This sequence highlights the versatility of transition metal catalysts and low-temperature lithiation in achieving high functional group tolerance.

Alternative Catalytic Methods

Zeolite-Catalyzed Rearrangement

Benbow and Katoch-Rouse (2001) demonstrated the use of zeolite H-ZSM-5 or Na-ZSM-5 as heterogeneous catalysts for the Claisen rearrangement of allyl phenyl ethers. This method reduces reaction temperatures to 180–200°C while maintaining yields above 80%, offering advantages in energy efficiency and catalyst recyclability.

Ring-Closing Metathesis

Van Otterlo et al. (2003) employed Grubbs’ catalyst (Ru-based) for ring-closing metathesis of diene precursors, providing access to benzo-fused bicyclic intermediates that can be functionalized to this compound. This approach achieves 75% yield but requires stringent anhydrous conditions.

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements utilize continuous flow reactors to enhance reproducibility and safety in large-scale synthesis. Key features include:

  • Residence Time Control : Precise temperature (200–220°C) and pressure (10–15 bar) modulation to optimize rearrangement kinetics.

  • In-Line Purification : Integrated silica cartridges for real-time purification, reducing downstream processing.

Table 3: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Flask)Continuous Flow
Temperature250°C220°C
Catalyst LoadingNoneZeolite H-ZSM-5 (5 wt%)
Annual Output<1 kg>100 kg

Purification and Characterization

Chromatographic Techniques

Final purification is achieved via flash column chromatography using ethyl acetate/n-hexane gradients (1:4 to 1:10), ensuring >95% purity. Advanced analytical methods include:

  • ¹H/¹³C NMR : Confirmation of allyl (δ 5.15–5.10 ppm) and methoxy (δ 3.77–3.80 ppm) groups.

  • HRMS : Molecular ion peak at m/z 195.1012 (C₁₁H₁₅O₃⁺) .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-4,5-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Allyl-4,5-dimethoxyphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Allyl-4,5-dimethoxyphenol can be compared with other similar compounds, such as:

    Eugenol (2-Methoxy-4-(2-propenyl)phenol): Both compounds have methoxy and allyl groups, but eugenol has only one methoxy group.

    Isoeugenol (4-Propenyl-2-methoxyphenol): Similar to eugenol, but with a different position of the allyl group.

    2-Allylphenol: Lacks the methoxy groups present in this compound.

The uniqueness of this compound lies in its dual methoxy groups, which contribute to its distinct chemical and biological properties .

Biological Activity

2-Allyl-4,5-dimethoxyphenol (DMP) is an organic compound with significant biological activity, particularly in the context of insect behavior and potential applications in pest management. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14O3
  • CAS Number : 59893-87-7
  • Structural Characteristics : DMP is characterized by two methoxy groups and an allyl group attached to a benzene ring, contributing to its unique chemical properties and biological activities.

DMP primarily acts as a metabolite of methyl eugenol (ME) in certain insect species, particularly fruit flies of the genus Bactrocera. The biochemical pathway involves the conversion of ME into DMP and (E)-coniferyl alcohol (E-CF) through the action of cytochrome P450 enzymes in the flies. This transformation plays a crucial role in chemical communication and mating behaviors.

Key Mechanisms:

  • Biotransformation : DMP is formed when male fruit flies consume ME, which is then metabolized into DMP.
  • Chemical Communication : DMP serves as a key component of the male-produced sex pheromone, attracting females during mating rituals.
  • Storage and Release : In male fruit flies, DMP accumulates in rectal glands and is released during courtship, influencing mating success.

Attraction to Insects

DMP has been shown to be highly attractive to males of Bactrocera dorsalis, enhancing their mating success. Laboratory studies indicate that:

  • Males exhibit a stronger attraction to DMP compared to E-CF.
  • The responsiveness to DMP varies throughout the day, peaking during daylight hours and decreasing at night .

Toxicological Profile

Research indicates that DMP is non-toxic to mammals:

  • In acute oral toxicity tests on mice over 14 days, no significant adverse effects were observed regarding body weight or organ health .
  • Cytotoxicity assays demonstrated that DMP does not exhibit significant cytotoxicity towards normal human or mouse cells .

Case Studies

  • Attraction Studies : A study demonstrated that male Bactrocera dorsalis are significantly attracted to DMP released from various sources, including synthetic lures .
  • Toxicology Assessments : Another investigation confirmed the non-toxic nature of DMP through comprehensive toxicity testing, highlighting its potential as an eco-friendly lure for pest management .
  • Behavioral Analysis : Research on the behavioral responses of fruit flies indicated that DMP plays a critical role in sexual selection and reproductive success within populations .

Applications

DMP's unique properties make it suitable for various applications:

  • Pest Management : Due to its effectiveness as a lure for Bactrocera species, DMP can be employed in traps to control fruit fly populations.
  • Pharmaceutical Potential : Its antioxidant properties suggest potential for use in medicinal formulations.
  • Fragrance Industry : The compound's aromatic qualities make it valuable in the production of fragrances and flavors.

Summary Table of Biological Activities

Activity TypeDescriptionEvidence Source
Insect AttractionStrong lure for male Bactrocera dorsalis
ToxicityNon-toxic to mammals; no significant adverse effects
Chemical CommunicationKey component of male sex pheromones
Potential ApplicationsPest control, pharmaceuticals, fragrances

Q & A

What are the primary natural sources of 2-Allyl-4,5-dimethoxyphenol, and how can it be extracted for laboratory analysis?

Basic Research Focus
this compound is a phenylpropanoid identified in floral volatiles of Bulbophyllum orchids and rectal glands of methyl-eugenol-fed Bactrocera dorsalis males . Its natural occurrence is in trace amounts (e.g., 2.44 ± 0.5 in attraction assays) .
Methodological Answer :

  • Extraction : Use headspace solid-phase microextraction (HS-SPME) or solvent extraction (e.g., 95% ethanol) for floral tissues. For insect pheromone glands, dissect and homogenize in alcohol, followed by nitrogen evaporation for GC-MS analysis .
  • Quantification : Optimize GC-MS parameters (e.g., DB-5MS column, splitless mode) with internal standards like methyl eugenol for calibration .

How does this compound function in insect chemical ecology, and what experimental designs are suitable for studying its role?

Advanced Research Focus
The compound acts as a pheromone component in B. dorsalis and a floral attractant in orchid-pollinator systems. Conflicting data exist on its bioactivity (e.g., attraction index = 2.44 vs. lower indices for structurally similar compounds) .
Methodological Answer :

  • Behavioral Assays : Use Y-tube olfactometers or wind tunnels to test attraction in B. dorsalis males. Compare fed vs. non-fed insects to assess metabolite-dependent effects .
  • Ecological Studies : Pair GC-MS analysis of orchid volatiles with field observations to correlate emission patterns with pollinator visitation rates .

What synthetic routes are available for this compound, and how can yields be optimized?

Advanced Research Focus
Pd-catalyzed C-allylation of electron-rich phenols (e.g., 3,5-dimethoxyphenol) with allyl alcohol achieves ~82% yield in aqueous media . Alternative methods include Friedel-Crafts alkylation but with lower efficiency.
Methodological Answer :

  • Catalytic Optimization : Use Pd/TPPTS complexes in water to enhance regioselectivity. Monitor reaction progress via HPLC or TLC.
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients. Validate purity via NMR (e.g., δ 6.7–7.2 ppm for aromatic protons) .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Focus
Discrepancies arise from variations in assay conditions (e.g., solvent carriers, insect age) and structural analogs (e.g., 4-allylphenol vs. 2-allyl derivatives) .
Methodological Answer :

  • Standardization : Use consistent solvent systems (e.g., paraffin oil) and insect cohorts of identical age/physiology.
  • Structure-Activity Studies : Synthesize analogs (e.g., methoxy-substituted derivatives) and compare attraction indices using dose-response curves .

What in vitro models are appropriate for assessing the cytotoxicity of this compound?

Basic Research Focus
Acute toxicity studies in mice indicate low mammalian toxicity, but human cell models (e.g., HEK293) and insect cell lines (e.g., Sf9) are preferred for ethical compliance .
Methodological Answer :

  • Cell Viability Assays : Use MTT or resazurin assays on HEK293 cells. Include positive controls (e.g., deltamethrin) and normalize to solvent-only groups .
  • Insect-Specific Toxicity : Test SF-9 cells with LC₅₀ calculations to evaluate species selectivity .

How can researchers validate the identity of this compound in complex biological matrices?

Basic Research Focus
Co-elution with contaminants (e.g., methyl isoeugenol) in GC-MS requires rigorous validation.
Methodological Answer :

  • Multi-Detector Validation : Combine GC-MS with HPLC-DAD. Compare retention times and UV spectra (λ ~ 270 nm) to synthetic standards .
  • High-Resolution MS : Use Q-TOF instruments for exact mass confirmation (C₁₁H₁₄O₃; [M+H]⁺ = 194.0943) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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